Ceftibuten Related Impurity 8 is a chemical compound associated with the third-generation cephalosporin antibiotic, ceftibuten. Ceftibuten is primarily utilized in treating various bacterial infections, including acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis . The presence of impurities like Ceftibuten Related Impurity 8 is crucial for understanding the quality and safety of pharmaceutical formulations containing ceftibuten.
Ceftibuten Related Impurity 8 is classified as a pharmaceutical impurity derived from the synthesis of ceftibuten. It is important in pharmaceutical research for quality control and regulatory compliance in drug manufacturing. The compound has the Chemical Abstracts Service number 174761-17-2, which facilitates its identification in chemical databases.
The synthesis of Ceftibuten Related Impurity 8 can be achieved through two primary methods:
These methods highlight the complexity involved in synthesizing cephalosporin-related compounds and their impurities.
Ceftibuten Related Impurity 8 has a molecular formula that reflects its structural characteristics. While specific structural diagrams are not provided in the sources, its molecular weight is approximately 430.48 g/mol . The compound's structure plays a significant role in its chemical behavior and interactions with biological systems.
Ceftibuten Related Impurity 8 undergoes several significant chemical reactions:
The specific outcomes of these reactions depend on the conditions and reagents used.
The mechanism of action for Ceftibuten Related Impurity 8 is closely linked to that of ceftibuten itself. Ceftibuten exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This binding inhibits the transpeptidation step in peptidoglycan synthesis, leading to cell lysis and death in susceptible bacteria . Understanding this mechanism is vital for evaluating the safety and efficacy of ceftibuten formulations.
Ceftibuten Related Impurity 8 exhibits specific physical and chemical properties that are critical for its application in pharmaceuticals:
These properties are important for assessing how the impurity behaves in different environments.
Ceftibuten Related Impurity 8 has several applications in scientific research:
Ceftibuten is an orally active third-generation cephalosporin antibiotic characterized by a β-lactam ring fused to a six-membered dihydrothiazine ring. Its chemical structure includes a distinctive 7-α-ethylidene group at the C-7 position, which confers enhanced stability against plasmid-mediated β-lactamases—enzymes produced by resistant bacterial strains [2] [9]. The molecular formula of ceftibuten is C₁₅H₁₄N₄O₆S₂, with a molecular weight of 410.42 g/mol [5]. This structural configuration enables potent activity against Gram-negative pathogens such as Haemophilus influenzae (MIC range: 0.015–1.0 μg/mL), Moraxella catarrhalis (MIC range: 0.5–4.0 μg/mL), and Enterobacteriaceae, while retaining moderate efficacy against Gram-positive organisms like Streptococcus species [3] [5].
Clinically, ceftibuten is administered as a prodrug or in its active form without esterification, leveraging its oral bioavailability to treat respiratory, urinary, and gastrointestinal infections [2] [9]. Its mechanism of action involves binding to penicillin-binding proteins (PBPs), thereby inhibiting the transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to defective cell wall assembly and eventual bacterial lysis [2] [4]. Among third-generation cephalosporins, ceftibuten is distinguished by its pharmacokinetic properties, including minimal protein binding and concentration-dependent bactericidal activity [3].
Table 1: Key Attributes of Ceftibuten Among Third-Generation Cephalosporins
Property | Ceftibuten | Ceftriaxone | Cefixime |
---|---|---|---|
Oral Bioavailability | Yes | No | Yes |
β-Lactamase Stability | High | High | Moderate |
Spectrum vs. Gram(-) | Broad | Broad | Broad |
Pseudomonas Coverage | No | Limited | No |
Molecular Weight (g/mol) | 410.42 | 554.58 | 507.50 |
Impurity profiling is a critical component of pharmaceutical quality control, ensuring drug safety and efficacy. In ceftibuten, impurities arise during synthesis, purification, or storage and can diminish therapeutic efficacy or introduce toxicological risks. These impurities are classified into three categories:
Ceftibuten Related Impurity 8 (CAS 174761-17-2) is structurally identified as a diphenylmethyl ester derivative with the formula C₃₉H₃₄N₄O₈S₂ and a molecular weight of 750.86 g/mol [1] [7]. This impurity originates from incomplete hydrolysis during the final synthetic step of ceftibuten, where ester groups remain intact instead of being converted to carboxylic acids [2]. Its presence above thresholds can alter ceftibuten’s pharmacokinetics or induce immunogenic reactions. Regulatory guidelines mandate strict controls, requiring identification and quantification at levels as low as 0.1% [6] [10].
Table 2: Common Ceftibuten Impurities and Origins
Impurity Name | CAS Number | Molecular Formula | Origin |
---|---|---|---|
Ceftibuten Impurity 8 | 174761-17-2 | C₃₉H₃₄N₄O₈S₂ | Incomplete hydrolysis |
(E)-Ceftibuten | 97519-40-9 | C₁₅H₁₄N₄O₆S₂ | Stereoisomeric byproduct |
Ceftibuten Impurity 1 | 102199-53-1 | Not provided | Side reaction |
2-ATA Hydrochloride | 66659-20-9 | C₅H₇ClN₂O₂S | Starting material residue |
The International Council for Harmonisation (ICH) guidelines Q3A(R2), Q3B(R2), and Q3C(R8) define stringent frameworks for impurity control. Key principles include:
For Ceftibuten Related Impurity 8, the ICH-recommended threshold is 0.2%, necessitating rigorous process optimization to minimize its formation. Manufacturers must document impurity profiles across synthesis batches and stability studies (e.g., 25°C/60% RH for 6 months) to predict degradation pathways [6] [10]. Regulatory submissions to agencies like the FDA must include:
Table 3: Specifications for Ceftibuten Related Impurity 8
Parameter | Specification | Reference |
---|---|---|
CAS No. | 174761-17-2 | [1] |
Molecular Weight | 750.86 g/mol | [1] |
Purity Requirements | >95% (Reference standards) | [1] |
ICH Identification Threshold | 0.1%–0.2% | [6] |
Structure | Diphenylmethyl ester of ceftibuten precursor | [7] |
Failure to comply with these requirements can result in regulatory rejection, emphasizing the indispensable role of impurity control in ceftibuten’s pharmaceutical lifecycle [6] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7